

# physicochemical properties of 6-Bromo-5-methoxypyridine-2-carboxylic acid

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## Compound of Interest

Compound Name: 6-Bromo-5-methoxypyridine-2-carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of **6-Bromo-5-methoxypyridine-2-carboxylic Acid**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **6-Bromo-5-methoxypyridine-2-carboxylic acid**, a pyridine derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, summarizes its known physical and chemical properties, outlines relevant experimental protocols for its synthesis and characterization, and provides logical workflows for its analysis.

## Chemical Identity and Structure

**6-Bromo-5-methoxypyridine-2-carboxylic acid**, also known as 6-Bromo-5-methoxypicolinic acid, is a substituted pyridine derivative. Its structure consists of a pyridine ring substituted with a bromine atom at position 6, a methoxy group at position 5, and a carboxylic acid group at position 2.

Molecular Structure:

- IUPAC Name: **6-bromo-5-methoxypyridine-2-carboxylic acid**[\[1\]](#)

- CAS Number: 54232-43-8[1][2][3]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrNO<sub>3</sub>[1][2]
- Molecular Weight: 232.03 g/mol [1][2]
- SMILES: C1(C(O)=O)=NC(Br)=C(OC)C=C1[1][2]
- InChI Key: WOXIJGVDMQJTAC-UHFFFAOYSA-N[1][2]

## Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **6-Bromo-5-methoxypyridine-2-carboxylic acid**. It is important to note that much of the currently available data is predicted through computational models.

Property	Value	Source
Molecular Weight	232.03 g/mol	[1][2]
Appearance	White to off-white solid	[1][2]
Boiling Point	362.8 ± 42.0 °C (Predicted)	[1][2]
Density	1.713 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
pKa	3.52 ± 0.10 (Predicted)	[1][2]
Storage Temperature	2-8°C under inert gas	[1][2]

## Experimental Protocols

### Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid[1]

This protocol describes the synthesis of the target compound from 2-Bromo-3-methoxy-6-methylpyridine.

Materials:

- 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)
- Potassium permanganate (KMnO<sub>4</sub>) (1.49 g, 9.40 mmol)
- Water
- 10% Hydrochloric acid (HCl)
- Ethyl acetate (EA)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Celite

#### Procedure:

- Dissolve 2-Bromo-3-methoxy-6-methylpyridine in 15 ml of water.
- Add potassium permanganate to the solution.
- Heat the mixture at 80°C for 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, adjust the pH of the mixture to 4 with 10% hydrochloric acid.
- Filter the mixture through celite.
- Extract the filtrate with 50 ml of ethyl acetate.
- Dry the organic layer with magnesium sulfate and filter.
- Concentrate the solution to yield **6-Bromo-5-methoxypyridine-2-carboxylic acid** as a white solid (665 mg, 75% yield).

## General Protocols for Physicochemical Characterization

While specific experimental data for the target compound is limited, the following are general methodologies for determining the key physicochemical properties of pyridine carboxylic acid

derivatives.

**3.2.1. Melting Point Determination** The melting point is a crucial indicator of purity.

- **Methodology:** A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates a high degree of purity.

**3.2.2. Solubility Assessment**

- **Methodology:** A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined, often by UV-Vis spectroscopy or HPLC, to quantify its solubility.

**3.2.3. pKa Determination** The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at different pH values.

- **Methodology (Potentiometric Titration):** A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa can be determined from the half-equivalence point of the titration curve.

**3.2.4. LogP Determination** The partition coefficient (LogP) measures the lipophilicity of a compound.

- **Methodology (Shake-Flask Method):** The compound is dissolved in a biphasic system of n-octanol and water. After agitation and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Spectroscopic Characterization

**3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy**

- **<sup>1</sup>H NMR:** Provides information on the number and environment of hydrogen atoms in the molecule. For **6-Bromo-5-methoxypyridine-2-carboxylic acid**, one would expect signals

for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton.

- $^{13}\text{C}$  NMR: Shows the number and types of carbon atoms. Distinct signals would be expected for the carbons in the pyridine ring, the methoxy group, and the carboxyl group.

3.3.2. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

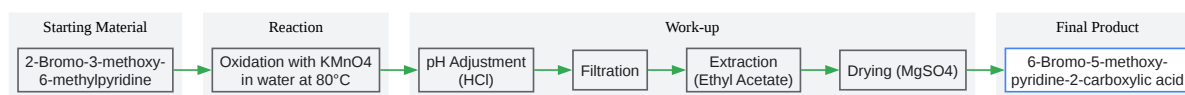
- O-H stretching of the carboxylic acid (broad band around  $2500\text{--}3300\text{ cm}^{-1}$ )
- C=O stretching of the carboxylic acid (around  $1700\text{ cm}^{-1}$ )
- C-O stretching of the methoxy group and carboxylic acid
- Aromatic C=C and C=N stretching in the pyridine ring ( $1400\text{--}1600\text{ cm}^{-1}$ )[4]

3.3.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

- Expected Fragmentation: For carboxylic acids, fragmentation often involves the loss of -OH (M-17) and -COOH (M-45) groups.[5][6] The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

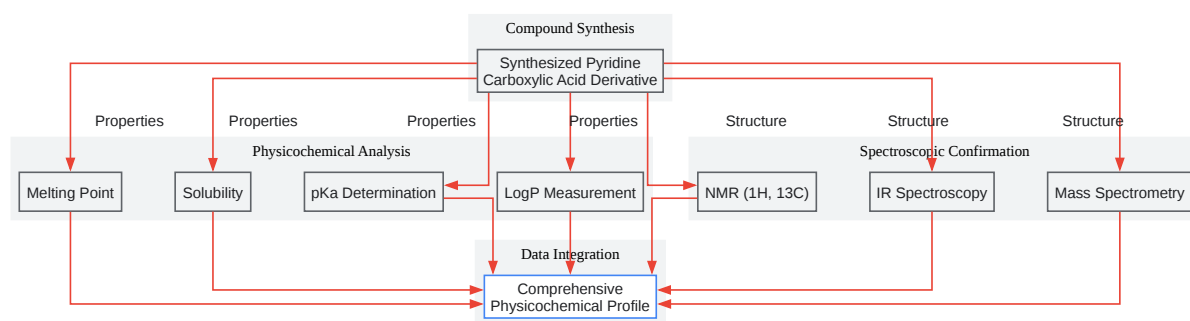
## Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows relevant to **6-Bromo-5-methoxypyridine-2-carboxylic acid**.



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Caption: Synthesis workflow for **6-Bromo-5-methoxypyridine-2-carboxylic acid**.



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Caption: General workflow for physicochemical and spectroscopic characterization.

## Potential Applications

While specific applications for **6-Bromo-5-methoxypyridine-2-carboxylic acid** are not extensively documented, related structures have shown significant biological activity. For instance, the structurally similar 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors.[7] This suggests that **6-Bromo-5-methoxypyridine-2-carboxylic acid** could serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the area of neuroscience. Its functional groups also make it a versatile intermediate for creating diverse chemical libraries for drug discovery screening.

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